
N-Boc-N5-Cbz-D-ornithine succinimido ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-ORN(Z)-OSU: N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine , is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a benzyloxycarbonyl (Z) protecting group at the delta-amino position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BOC-ORN(Z)-OSU typically involves the protection of the amino groups of ornithine. The process begins with the protection of the alpha-amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the delta-amino group using the benzyloxycarbonyl (Z) group. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of BOC-ORN(Z)-OSU follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: BOC-ORN(Z)-OSU undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenolytic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.
Coupling: DCC or DIC in the presence of a base like DIPEA in solvents such as DMF or dichloromethane (DCM).
Major Products:
Deprotected Ornithine: After removal of protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
Chemistry: BOC-ORN(Z)-OSU is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, BOC-ORN(Z)-OSU is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. It is also employed in the synthesis of peptide hormones and enzyme inhibitors .
Industry: In the pharmaceutical industry, BOC-ORN(Z)-OSU is used in the production of therapeutic peptides and peptide-based vaccines. It is also utilized in the development of diagnostic tools and biosensors .
作用機序
Mechanism: The primary function of BOC-ORN(Z)-OSU in peptide synthesis is to protect the amino groups of ornithine, preventing unwanted side reactions during the synthesis process. The Boc and Z groups are selectively removed under specific conditions, allowing for the controlled formation of peptide bonds .
Molecular Targets and Pathways: BOC-ORN(Z)-OSU itself does not have direct biological targets, as its role is primarily in chemical synthesis. the peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and other proteins .
類似化合物との比較
BOC-Lys(Z)-OH: Similar protecting groups but used for lysine.
Fmoc-Orn(Boc)-OH: Uses a different protecting group (Fmoc) for the alpha-amino group.
BOC-Arg(Z)-OH: Used for arginine with similar protecting groups.
Uniqueness: BOC-ORN(Z)-OSU is unique in its specific use for ornithine, providing a versatile tool for the synthesis of peptides containing ornithine residues. Its dual protection strategy ensures high selectivity and efficiency in peptide synthesis .
特性
分子式 |
C22H29N3O8 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30) |
InChIキー |
AQJOXCKZJOXIAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



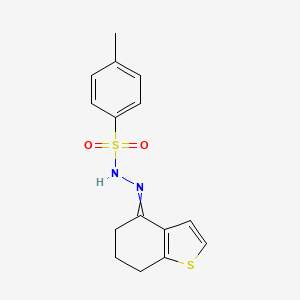
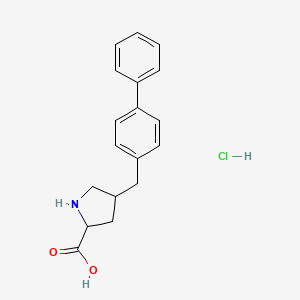
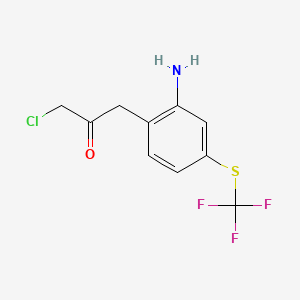
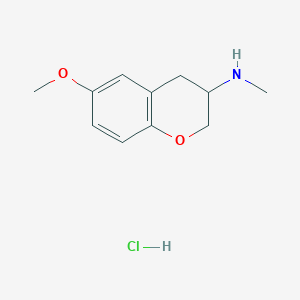
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
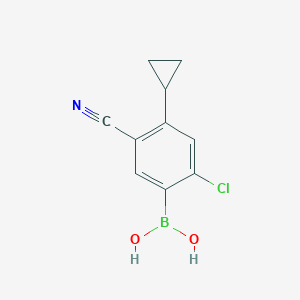
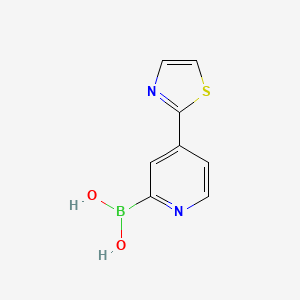

![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
